molecular formula C12H17NO B3162626 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 87927-03-5

8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3162626
CAS No.: 87927-03-5
M. Wt: 191.27 g/mol
InChI Key: XRZAVVBRBHHNIA-UHFFFAOYSA-N
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Description

8-Methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a methoxy group at the 8th position and two methyl groups at the 2nd and 5th positions on the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 8-methoxy-2,5-dimethyl-aniline with an appropriate aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired tetrahydroquinoline.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by blocking the cell cycle in the G2/M phase and inducing apoptosis. This effect is mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A structurally similar compound with different substituents.

    1,2,3,4-Tetrahydroisoquinoline: Another related compound with a different ring structure.

    Indoline: A compound with a similar nitrogen-containing ring but different functional groups.

Uniqueness: 8-Methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-4-7-11(14-3)12-10(8)6-5-9(2)13-12/h4,7,9,13H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZAVVBRBHHNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=CC(=C2N1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of the above 2,5-dimethyl-8-methoxyquinoline (260 g, 1.3 m), isopropanol (600 ml), and Raney nickel catalyst (25.0 g) was subjected to 1000 psi hydrogen for 3 hrs. in a stainless steel autoclave. The reaction mixture from the autoclave was filtered to remove the catalyst. Essentially a quantitative yield of product was obtained, after the removal of the isopropanol under vacuum, and the product was used without further purification.
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Synthesis routes and methods II

Procedure details

Then 243 parts of 2,5-dimethyl-8-methoxyquinoline in 0.6 l propanol and 20 parts Raney nickel were hydrogenated at 80° C. under 6.9 MPa for 4 hours. This was filtered and solvent stripped under reduced pressure and distilled in vacuum to yield 60% of 2,5-dimethyl-8-methoxy-1,2,3,4-tetrahydroquinoline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
8-methoxy-2,5-dimethyl-1,2,3,4-tetrahydroquinoline

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